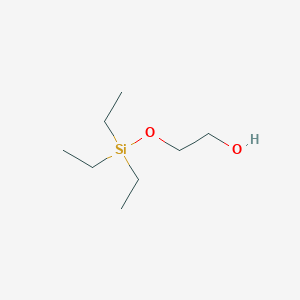
2-Triethylsilyloxyethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Triethylsilyloxyethanol is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a triethylsilyl group attached to an ethanol molecule. This compound is known for its utility in organic synthesis, particularly as a protecting group for various functional groups.
准备方法
Synthetic Routes and Reaction Conditions: 2-Triethylsilyloxyethanol can be synthesized through the reaction of triethylsilyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triethylsilyl chloride reacting with the hydroxyl group of ethanol to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the triethylsilyl group.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethanol derivatives.
科学研究应用
2-Triethylsilyloxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis. This allows for selective reactions to occur without interference from these functional groups.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Triethylsilyloxyethanol involves the protection of functional groups through the formation of stable silyl ethers. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites on the molecule. The protected groups can be deprotected under mild conditions, typically using fluoride ions, to regenerate the original functional groups.
相似化合物的比较
2-Trimethylsilyloxyethanol: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-Trimethylsilyl-ethanol: Another similar compound with a trimethylsilyl group.
Comparison:
2-Triethylsilyloxyethanol vs. 2-Trimethylsilyloxyethanol: The triethylsilyl group provides greater steric hindrance compared to the trimethylsilyl group, making it more effective in protecting functional groups.
This compound vs. 2-Trimethylsilyl-ethanol: Both compounds serve as protecting groups, but the triethylsilyl group offers better protection due to its larger size.
This compound stands out due to its effectiveness as a protecting group in organic synthesis, providing greater steric hindrance and stability compared to similar compounds.
属性
IUPAC Name |
2-triethylsilyloxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-4-11(5-2,6-3)10-8-7-9/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYWSCIXZGGDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














